3-(2-Carboxyethyl)benzothiazolium bromide

Hemicyanine Dyes Fluorescent Probes Aggregation Behavior

3-(2-Carboxyethyl)benzothiazolium bromide (CAS 91626-39-0) is a quaternary benzothiazolium salt bearing a carboxyethyl moiety on the thiazole nitrogen, with molecular formula C10H10BrNO2S and molecular weight 288.16 g/mol. The compound functions as a cationic fluorophore scaffold and key synthetic intermediate for hemicyanine dyes, where the terminal carboxylic acid group provides a critical conjugation handle for covalent attachment to biomolecules and amine-containing substrates.

Molecular Formula C10H10BrNO2S
Molecular Weight 288.16 g/mol
CAS No. 91626-39-0
Cat. No. B12657812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Carboxyethyl)benzothiazolium bromide
CAS91626-39-0
Molecular FormulaC10H10BrNO2S
Molecular Weight288.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)[N+](=CS2)CCC(=O)O.[Br-]
InChIInChI=1S/C10H9NO2S.BrH/c12-10(13)5-6-11-7-14-9-4-2-1-3-8(9)11;/h1-4,7H,5-6H2;1H
InChIKeyVWUPNRBJTZOTOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Carboxyethyl)benzothiazolium bromide (CAS 91626-39-0): A Carboxylic Acid-Functionalized Benzothiazolium Salt for Fluorescent Probe Development and Bioconjugation


3-(2-Carboxyethyl)benzothiazolium bromide (CAS 91626-39-0) is a quaternary benzothiazolium salt bearing a carboxyethyl moiety on the thiazole nitrogen, with molecular formula C10H10BrNO2S and molecular weight 288.16 g/mol . The compound functions as a cationic fluorophore scaffold and key synthetic intermediate for hemicyanine dyes, where the terminal carboxylic acid group provides a critical conjugation handle for covalent attachment to biomolecules and amine-containing substrates [1].

Why Unfunctionalized Benzothiazolium Analogs Cannot Replace 3-(2-Carboxyethyl)benzothiazolium bromide (CAS 91626-39-0) in Conjugation-Dependent Applications


The presence of a terminal carboxylic acid group in 3-(2-carboxyethyl)benzothiazolium bromide fundamentally differentiates it from simpler N-alkyl benzothiazolium salts. Without this functional handle, covalent conjugation to target biomolecules (antibodies, peptides, or amine-functionalized surfaces) requires either labor-intensive derivatization or non-specific electrostatic adsorption. Furthermore, comparative studies of hemicyanine dyes demonstrate that the carboxyethyl modification itself confers superior photophysical properties—specifically reduced aggregation, enhanced molar extinction coefficient, and improved photostability in aqueous environments relative to typical N-alkyl-substituted 2-methylbenzothiazolium hemicyanine dyes [1]. Generic N-alkyl benzothiazolium bromides lacking this moiety are therefore unsuitable substitutes for applications requiring both high-efficiency bioconjugation and robust aqueous photophysical performance.

Quantitative Differentiation of 3-(2-Carboxyethyl)benzothiazolium bromide (CAS 91626-39-0) Against N-Alkyl Benzothiazolium Analogs


Reduced Aqueous Aggregation of N-(Carboxyethyl)benzothiazolium-Derived Hemicyanine Dyes Versus N-Alkyl Counterparts

In a direct comparative study of hemicyanine dyes sharing the 2-methylbenzothiazolium core, dyes incorporating the N-(carboxyethyl)benzothiazolium moiety exhibited reduced aggregation in aqueous solution compared with dyes bearing a typical N-alkyl substituent [1]. Aggregation-induced quenching represents a critical limitation for fluorophores intended for aqueous biological applications.

Hemicyanine Dyes Fluorescent Probes Aggregation Behavior

Enhanced Molar Extinction Coefficient of N-(Carboxyethyl)benzothiazolium-Derived Hemicyanine Dyes in Water

Hemicyanine dyes synthesized using the N-(carboxyethyl)-2-methylbenzothiazolium scaffold demonstrated improved molar extinction coefficient in water relative to comparable N-alkyl-2-methylbenzothiazolium hemicyanine dyes [1]. A higher extinction coefficient indicates more efficient light absorption per mole of dye, a critical determinant of fluorescence brightness.

Hemicyanine Dyes Photophysical Properties Molar Extinction Coefficient

Improved Aqueous Photostability of N-(Carboxyethyl)benzothiazolium-Derived Hemicyanine Dyes

Hemicyanine dyes incorporating the N-(carboxyethyl)-2-methylbenzothiazolium group exhibited improved photostability in water compared with typical N-alkyl-2-methylbenzothiazolium hemicyanine dyes [1]. Photostability determines the duration over which a fluorophore maintains its emission intensity under continuous illumination.

Hemicyanine Dyes Photostability Aqueous Solution

Carboxylic Acid Functional Group Enables Covalent Bioconjugation (Absent in N-Alkyl Benzothiazolium Analogs)

3-(2-Carboxyethyl)benzothiazolium bromide bears a terminal carboxylic acid group, providing a functional handle for covalent conjugation to primary amines via carbodiimide-mediated amide bond formation . The structurally analogous N-alkyl benzothiazolium bromides (e.g., N-methyl or N-ethyl benzothiazolium bromides) lack any reactive functional group for covalent attachment, limiting their utility to non-covalent electrostatic association or requiring additional derivatization steps.

Bioconjugation Covalent Labeling Fluorescent Probes

Procurement-Relevant Application Scenarios for 3-(2-Carboxyethyl)benzothiazolium bromide (CAS 91626-39-0)


Synthesis of Bright, Photostable Hemicyanine Fluorescent Probes with Reduced Aqueous Aggregation

This compound serves as the benzothiazolium donor-acceptor scaffold for Knoevenagel condensation reactions to produce hemicyanine dyes. Compared with dyes synthesized from unfunctionalized N-alkyl benzothiazolium bromides, the resulting carboxyethyl-modified hemicyanines demonstrate reduced aggregation, improved molar extinction coefficient, and enhanced photostability in aqueous solution [1]. These photophysical advantages make this scaffold particularly valuable for developing fluorescent probes intended for aqueous biological environments where aggregation-induced quenching and photobleaching limit assay performance.

Covalent Conjugation of Benzothiazolium Fluorophores to Biomolecules and Functional Surfaces

The terminal carboxylic acid group provides a direct handle for covalent attachment to primary amine-containing targets via standard EDC/NHS carbodiimide chemistry. This enables permanent, stoichiometric labeling of antibodies for immunofluorescence, peptides for targeted imaging, or amine-functionalized surfaces for biosensor fabrication . Unfunctionalized N-alkyl benzothiazolium analogs lack this reactive group entirely and are therefore unsuitable for applications requiring stable covalent conjugation without additional synthetic modification steps.

Development of Fluorescent Assay Reagents Requiring Enhanced Aqueous Performance

For fluorescence-based assays conducted in aqueous buffers—including ELISA, flow cytometry, and fluorescence polarization assays—the carboxyethyl modification confers measurable advantages over N-alkyl benzothiazolium derivatives. The documented improvements in aggregation behavior, molar extinction coefficient, and photostability [1] translate directly to higher effective brightness, reduced background signal from aggregate scattering, and more stable signal output over extended measurement periods, all of which contribute to improved assay sensitivity and reproducibility.

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